Bienvenue dans la boutique en ligne BenchChem!

(S)-2-amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one TFA salt

Drug Metabolism Proteasome Inhibitor LC-MS/MS Quantification

(S)-2-amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one TFA salt (CAS 1148157-29-2), also cataloged as oprozomib metabolite PR-025, is a small-molecule chiral epoxyketone. It is the trifluoroacetate salt of a key hydrolytic metabolite of the oral proteasome inhibitor oprozomib (ONX-0912).

Molecular Formula C14H16F3NO4
Molecular Weight 319.28 g/mol
CAS No. 1148157-29-2
Cat. No. B3214643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one TFA salt
CAS1148157-29-2
Molecular FormulaC14H16F3NO4
Molecular Weight319.28 g/mol
Structural Identifiers
SMILESCC1(CO1)C(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C12H15NO2.C2HF3O2/c1-12(8-15-12)11(14)10(13)7-9-5-3-2-4-6-9;3-2(4,5)1(6)7/h2-6,10H,7-8,13H2,1H3;(H,6,7)/t10-,12+;/m0./s1
InChIKeyRNWOEDOEGGNXLY-XOZOLZJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-2-amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one TFA Salt Is the Definitive Reference Standard for Oprozomib Metabolism Studies


(S)-2-amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one TFA salt (CAS 1148157-29-2), also cataloged as oprozomib metabolite PR-025, is a small-molecule chiral epoxyketone. It is the trifluoroacetate salt of a key hydrolytic metabolite of the oral proteasome inhibitor oprozomib (ONX-0912) [1]. As the minimal structural unit retaining the pharmacophoric α-amino ketone and (R)-methyl-oxirane warhead, it serves as a critical analytical standard for investigating the metabolic fate, clearance pathways, and drug-drug interaction potential of epoxyketone proteasome inhibitors [1]. This compound is provided for research use to ensure precise quantification in pharmacological and toxicological studies.

Why Generic Epoxyketone Proteasome Inhibitors Cannot Substitute for PR-025 TFA Salt as a Metabolite Reference


Procurement of this specific metabolite standard is non-negotiable for the accurate bioanalysis of oprozomib. Generic substitutes like the parent drug oprozomib or its primary diol metabolite (PR-176) fail because they possess different molecular masses, MS/MS fragmentation patterns, and hydrophobicity, leading to distinct retention times and ionization efficiencies in LC-MS/MS methods [1]. A study by Wang et al. (2017) demonstrated that a specific multiple reaction monitoring (MRM) transition (m/z 206.0 -> 120) is required to quantify PR-025 independently from other metabolites like PR-176 (m/z 551.3 -> 325.2) or the parent drug (m/z 533.0 -> 126.0) [1]. The precisely defined (S,R)-chirality and the TFA salt form further control solubility and stability during standard preparation, which is critical for achieving the linearity and accuracy required for quantitative metabolic profiling [1].

Quantitative Evidence for the Differentiation of (S)-2-amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one TFA Salt (PR-025) as a Metabolite Standard


Quantitative Metabolic Fate: PR-025 Diol vs. PR-176 Diol in Human Hepatocytes

The diol of PR-025 represents a distinct, quantifiable minor metabolic pathway for oprozomib, necessitating a dedicated reference standard for accurate mass balance studies. After a 60-minute incubation of oprozomib in human hepatocytes, the diol of PR-025 accounted for approximately 7% of the total recovered drug-related material, while the major metabolite PR-176 diol accounted for about 55%, and 20% of the parent drug remained unchanged [1]. This quantitative distribution confirms that PR-025 is a specific low-abundance metabolite that cannot be substituted by the major diol metabolite or the parent drug for its precise quantification.

Drug Metabolism Proteasome Inhibitor LC-MS/MS Quantification

LC-MS/MS Molecular Differentiation: Unique MRM Transitions for PR-025 vs. Parent Drug and Other Metabolites

The compound's unique molecular structure requires a specific multiple reaction monitoring (MRM) transition for its detection, making it analytically distinct from oprozomib and its other metabolites. The quantitative LC-MS/MS method utilized a specific m/z transition of 206.0 -> 120 to detect PR-025, while distinct transitions were used for the parent drug oprozomib (533.0 -> 126.0), the main metabolite PR-176 (551.3 -> 325.2), and the diol of PR-025 (224.0 -> 150.0) [1].

Bioanalysis Mass Spectrometry Metabolite Profiling

Structural Minimalism: The Epoxyketone Warhead Molecular Weight vs. Peptide-Based Inhibitors

PR-025 represents the minimal proteasome inhibitor pharmacophore, comprising only the crucial (R)-methyl-oxirane warhead and a phenethylamine backbone, devoid of the peptidic chains found in clinical candidates. This is in stark contrast to the parent drug oprozomib (molecular weight ~532 g/mol for the free base) and other epoxyketone inhibitors like carfilzomib (~719 g/mol) and epoxomicin (~554 g/mol) [1]. The free base form of PR-025 has a molecular weight of 205.25 g/mol, making it a much simpler scaffold for studying target engagement at the N-terminal threonine of the 20S proteasome without the steric and selectivity constraints of the full peptide structure [1].

Medicinal Chemistry Pharmacophore Proteasome Inhibitor

Formulation Advantage: Certified TFA Salt content for Consistent Molar Calculations in Stock Solutions

The provision of the compound as a defined TFA salt, rather than an uncertified free base, minimizes quantitative errors when preparing critical stock solutions for bioanalysis. The TFA salt formula (C14H16F3NO4) corresponds to a molecular weight of 319.28 g/mol, which includes the precise neutralizing counterion . This allows for direct, accurate molar calculations without the ambiguity of unknown counterion content or non-stoichiometric free base forms, which are common impurities in metabolite standards. Typical vendor specifications for this product report a purity of 95% or higher , ensuring minimal batch-to-batch variability that could compromise the integrity of a metabolic pathway study.

Analytical Chemistry Standard Preparation Solubility

Procurement-Driven Application Scenarios for (S)-2-amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one TFA Salt


Pre-Clinical Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Studies for Oprozomib

This is the primary application, driven by the need for precise quantification of an analytically distinct minor metabolite. A bioanalytical CRO or pharmaceutical DMPK lab can procure this TFA salt to prepare calibration standards and quality control samples for a validated LC-MS/MS method. As demonstrated by Wang et al. (2017), the specific MRM transition for PR-025 (m/z 206.0 -> 120) is essential for generating the metabolite concentration-time profiles required to build a physiologically-based pharmacokinetic (PBPK) model and to assess the impact of epoxide hydrolase inhibitors on oprozomib clearance [1].

Synthesis of Pharmacologically Active Degradants or Metabolite Reference Libraries

Pharmaceutical companies developing proteasome inhibitors can use PR-025 TFA salt as a starting material or a chromatographic reference for forced degradation studies. Its structure, a peptide cleavage product with a hydrolyzed epoxide, is a known degradant pathway. Having an authentic standard allows for the structural confirmation of unknown degradants generated during API stability testing under ICH guidelines, ensuring impurities do not exceed identification thresholds [1].

Fragment-Based Drug Discovery for Next-Generation Proteasome Inhibitors

Medicinal chemistry groups can purchase this compound as a validated minimal pharmacophore fragment of an epoxyketone inhibitor. The defined (S,R)-stereochemistry and the TFA salt's favorable solubility profile make it suitable for co-crystallization studies with the 20S proteasome or for use as a warhead in PROTAC (Proteolysis-Targeting Chimera) designs. Its low molecular weight (205 Da free base) offers a distinct advantage over larger peptide-based inhibitors for optimizing cellular permeability and ligand efficiency metrics [2].

Quote Request

Request a Quote for (S)-2-amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one TFA salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.